Proxicromil
Overview
Description
Proxicromil is a lipophilic, detergent-like oral medication developed in the late 1970s. Its chemical name is 5-Hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid . This compound was designed as an anti-allergic agent, specifically as a mast cell stabilizer to prevent the release of histamine . it was never marketed due to its potential carcinogenic effects .
Preparation Methods
The synthesis of proxicromil involves several steps:
Chemical Reactions Analysis
Proxicromil undergoes various chemical reactions:
Oxidation: It can be oxidized to form hydroxylated metabolites.
Reduction: The reduction of intermediates during its synthesis involves hydrogenation over palladium on carbon.
Substitution: The initial condensation step involves a nucleophilic substitution reaction with allyl bromide.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, hydrogen, palladium on carbon, diethyl oxalate, and sodium ethoxide . The major products formed from these reactions are intermediates leading to the final compound, this compound .
Scientific Research Applications
Proxicromil has been studied for its anti-allergic properties. It functions as a mast cell stabilizer, preventing the release of histamine and other mediators from mast cells . This makes it potentially useful in treating allergic reactions and asthma . Additionally, this compound has been tested for its effects on immune and inflammatory responses . It has shown activity in suppressing delayed hypersensitivity reactions and immune complex-mediated hypersensitivity reactions .
Mechanism of Action
Proxicromil exerts its effects by binding to the FcεRI receptor on mast cells, thereby inhibiting the production of histamines . This action stabilizes the mast cells and prevents their degranulation, which is the release of histamine and other inflammatory mediators . The compound’s high lipophilicity allows it to be absorbed through the gastrointestinal tract, enhancing its effectiveness as an oral medication .
Comparison with Similar Compounds
Proxicromil is similar to other chromone derivatives, such as disodium cromoglycate (Intal), which was its predecessor . Both compounds function as mast cell stabilizers and have anti-allergic properties . this compound is more lipophilic and can be absorbed orally, unlike disodium cromoglycate, which is typically administered via inhalation . Other similar compounds include nedocromil and ketotifen, which also act as mast cell stabilizers but differ in their chemical structures and administration routes .
Properties
CAS No. |
60400-92-2 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |
InChI |
InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |
InChI Key |
VFFTVZUIDYJUQS-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |
Canonical SMILES |
CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |
60400-92-2 | |
Synonyms |
FPL 57787 FPL57787 proxicromil proxicromil sodium |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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